molecular formula C15H17FO3 B1323883 cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-46-2

cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323883
CAS No.: 736136-46-2
M. Wt: 264.29 g/mol
InChI Key: ZNZUKXMBGNTLNW-GHMZBOCLSA-N
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Description

cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexane ring via an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and cyclohexanone.

    Formation of Intermediate: A key intermediate, 2-(2-fluorophenyl)-2-oxoethyl cyclohexanone, is formed through a condensation reaction between 2-fluorobenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization to form the desired this compound. This step may involve the use of a catalyst and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Products may include carboxylic acids or diketones.

    Reduction: Alcohols are typically formed.

    Substitution: Various substituted derivatives of the fluorophenyl group can be synthesized.

Scientific Research Applications

cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It can modulate biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: (without the cis configuration)

  • 2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • 2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Uniqueness

cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom also imparts distinct electronic properties, making it valuable for specific applications where fluorinated compounds are preferred.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(1R,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZUKXMBGNTLNW-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641383
Record name (1R,2R)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-46-2
Record name (1R,2R)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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